molecular formula C6H6Cl4O B14432086 2,3,4,6-Tetrachlorocyclohex-2-en-1-ol CAS No. 78137-68-5

2,3,4,6-Tetrachlorocyclohex-2-en-1-ol

Cat. No.: B14432086
CAS No.: 78137-68-5
M. Wt: 235.9 g/mol
InChI Key: KGASNHOWLDTFSW-UHFFFAOYSA-N
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Description

2,3,4,6-Tetrachlorocyclohex-2-en-1-ol is an organic compound characterized by the presence of four chlorine atoms and a hydroxyl group attached to a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,6-Tetrachlorocyclohex-2-en-1-ol typically involves the chlorination of cyclohexene derivatives. One common method is the reaction of cyclohexene with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions on the cyclohexene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using similar methods as described above. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2,3,4,6-Tetrachlorocyclohex-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove chlorine atoms or convert the hydroxyl group to other functional groups.

    Substitution: Chlorine atoms can be substituted with other groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic reagents like sodium hydroxide (NaOH) or ammonia (NH3) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrachlorocyclohexanone, while reduction could produce tetrachlorocyclohexanol.

Scientific Research Applications

2,3,4,6-Tetrachlorocyclohex-2-en-1-ol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular pathways.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2,3,4,6-Tetrachlorocyclohex-2-en-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorine atoms and hydroxyl group play a crucial role in its binding affinity and reactivity. The pathways involved may include oxidative stress, enzyme inhibition, and disruption of cellular membranes.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4,5-Tetrachlorocyclohex-2-en-1-ol
  • 2,3,5,6-Tetrachlorocyclohex-2-en-1-ol
  • 2,3,4,6-Tetrachlorocyclohexanone

Uniqueness

2,3,4,6-Tetrachlorocyclohex-2-en-1-ol is unique due to its specific arrangement of chlorine atoms and the presence of a hydroxyl group. This configuration imparts distinct chemical properties, such as higher reactivity in substitution reactions and specific biological activities compared to its analogs.

Properties

CAS No.

78137-68-5

Molecular Formula

C6H6Cl4O

Molecular Weight

235.9 g/mol

IUPAC Name

2,3,4,6-tetrachlorocyclohex-2-en-1-ol

InChI

InChI=1S/C6H6Cl4O/c7-2-1-3(8)6(11)5(10)4(2)9/h2-3,6,11H,1H2

InChI Key

KGASNHOWLDTFSW-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(=C(C1Cl)Cl)Cl)O)Cl

Origin of Product

United States

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